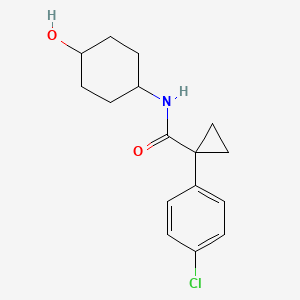![molecular formula C14H14N2O2 B6647021 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647021.png)
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid, also known as QMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. QMC is a cyclopropane derivative that contains a quinoline ring, making it a unique and versatile compound.
Mécanisme D'action
The exact mechanism of action of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has also been shown to modulate the expression of genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to induce apoptosis and inhibit angiogenesis. In neurons, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to reduce oxidative stress and protect against neurodegeneration. In immune cells, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has several advantages for lab experiments, including its versatility and potential to be used in a variety of research fields. However, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid. One area of research could focus on the development of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid analogs with improved efficacy and reduced toxicity. Another area of research could focus on the potential use of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid and its potential applications in a variety of scientific research fields.
Méthodes De Synthèse
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloroquinoline with cyclopropanecarboxylic acid and subsequent reduction with sodium borohydride. Another method involves the reaction of 4-aminopyridine with cyclopropanecarboxylic acid, followed by cyclization with acetic anhydride. Both methods have been shown to produce high yields of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
1-[(quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13(18)14(6-7-14)9-16-12-5-8-15-11-4-2-1-3-10(11)12/h1-5,8H,6-7,9H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTZAHVTDYPEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC2=CC=NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)
![1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646984.png)
![1-[[(4-Methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646992.png)
![1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646995.png)
![1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646996.png)
![1-[[(2,5,6-Trimethyl-3-oxopyridazine-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647004.png)
![1-[[[2-(3,4-Dichlorophenoxy)acetyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647013.png)
![1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647020.png)
![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647032.png)
![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6647053.png)